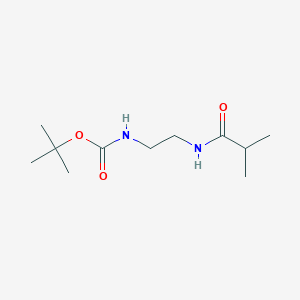
N-t-butoxycarbonyl-N'-isobutyrylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-butoxycarbonyl-N’-isobutyrylethylenediamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-butoxycarbonyl-N’-isobutyrylethylenediamine typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of N-t-butoxycarbonyl-N’-isobutyrylethylenediamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-t-butoxycarbonyl-N’-isobutyrylethylenediamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-t-butoxycarbonyl-N’-isobutyrylethylenediamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-t-butoxycarbonyl-N’-isobutyrylethylenediamine exerts its effects involves the formation of a stable carbamate linkage between the Boc group and the amine. This linkage protects the amine from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyloxycarbonyl-ethylenediamine: Similar in structure but lacks the isobutyryl group.
N-tert-butyloxycarbonyl-propylenediamine: Contains a propylene chain instead of an ethylene chain.
N-tert-butyloxycarbonyl-butylamine: Features a butylamine backbone instead of ethylenediamine.
Uniqueness
N-t-butoxycarbonyl-N’-isobutyrylethylenediamine is unique due to the presence of both the Boc and isobutyryl groups, which provide enhanced stability and selectivity in synthetic applications. The combination of these groups allows for more precise control over the protection and deprotection of amine functionalities .
Properties
IUPAC Name |
tert-butyl N-[2-(2-methylpropanoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(2)9(14)12-6-7-13-10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZIHYVTYKBURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2S)-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-3-phenylpropanoate](/img/structure/B7942229.png)
![(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;hydroiodide](/img/structure/B7942237.png)
![(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B7942242.png)
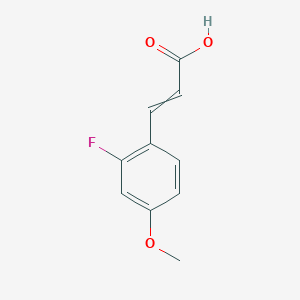
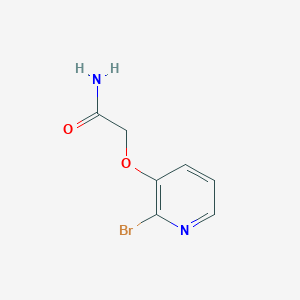
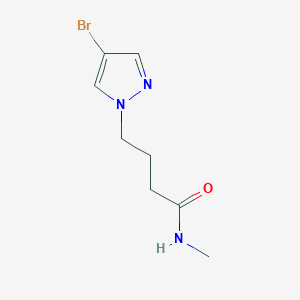
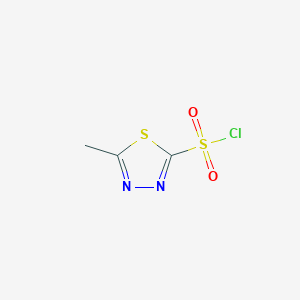
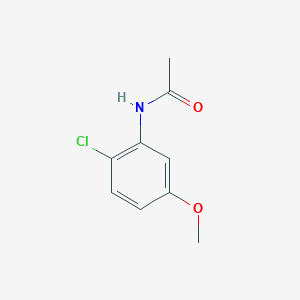
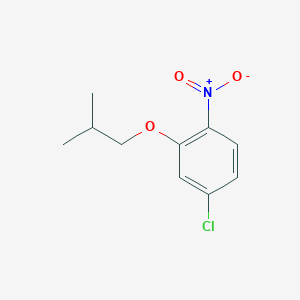
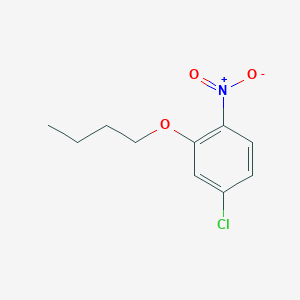
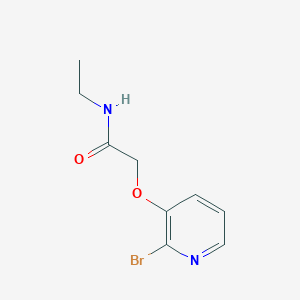

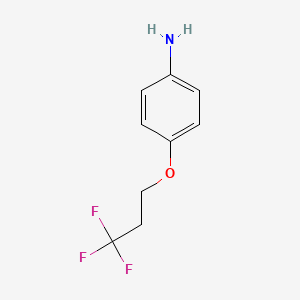
![1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile](/img/structure/B7942322.png)
